3-Chloro-2-methylpropane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

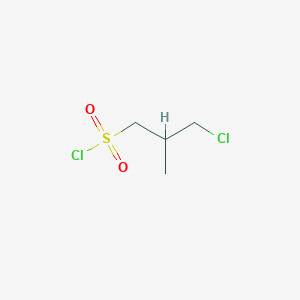

3-Chloro-2-methylpropane-1-sulfonyl chloride (CMPSC) is a widely used organic compound in the synthesis of pharmaceuticals and other organic compounds. CMPSC is a versatile reagent that can be used in a variety of synthetic reactions, including esterification, alkylation, and amination. It is also used in the production of intermediates for pharmaceuticals and other organic compounds. CMPSC is a colorless liquid with a melting point of -50°C, and a boiling point of 128°C. It is soluble in many organic solvents, including alcohols, ethers, and hydrocarbons.

Scientific Research Applications

Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides serve as key intermediates in the production of a wide range of chemical compounds, including detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. A novel method for the synthesis of sulfonyl chlorides, which potentially includes compounds like 3-Chloro-2-methylpropane-1-sulfonyl chloride, involves the oxidation of thiols and disulfides with chlorine dioxide. This method offers a convenient and high-yield approach without the need for severe reaction conditions or high pressure, highlighting the importance of sulfonyl chlorides in industrial and laboratory-scale production (Lezina, Rubtsova, & Kuchin, 2011).

Antibacterial Coatings

Research into N-halamine polyelectrolytes for antibacterial coatings on various substrates demonstrates the potential for using sulfonyl chloride derivatives in biomedical applications. Specifically, coatings derived from sulfonyl chloride-based compounds exhibit significant biocidal efficacies against common pathogens like Staphylococcus aureus and Escherichia coli. These findings underscore the role of sulfonyl chloride derivatives in developing antimicrobial coatings for healthcare settings, with implications for reducing infection rates and enhancing patient safety (Liu et al., 2015).

Catalysis and Green Chemistry

The synthesis of N-sulfonyl imines using Brønsted acidic ionic liquids demonstrates the catalytic capabilities of sulfonyl chloride derivatives in promoting efficient and environmentally friendly chemical reactions. This research highlights the utility of sulfonyl chloride derivatives in facilitating reactions at room temperature, offering high yields and short reaction times for the synthesis of valuable organic compounds (Zolfigol et al., 2010).

Organic Synthesis Innovations

The use of sulfonyl chlorides in Friedel-Crafts sulfonylation reactions within unconventional media, such as 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, showcases the innovative applications of these compounds in organic synthesis. This research illustrates how sulfonyl chlorides can enhance reactivity and yield under ambient conditions, further emphasizing the versatility of sulfonyl chloride derivatives in synthetic chemistry (Nara, Harjani, & Salunkhe, 2001).

Safety and Hazards

Mechanism of Action

Mode of Action

3-Chloro-2-methylpropane-1-sulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in various chemical reactions. It can react with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These reactions typically involve the replacement of the chloride group with the nucleophile .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH and temperature of its environment. Additionally, its stability could be influenced by exposure to light or heat .

Properties

IUPAC Name |

3-chloro-2-methylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2S/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVZLYQJWRKACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2527458.png)

![6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2527460.png)

![1-ethyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2527464.png)

![Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate](/img/structure/B2527468.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2527471.png)